Dichlorprop-sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorprop-sodium is synthesized through the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by esterification with chloroacetic acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the sodium salt of dichlorprop .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product to ensure high purity and effectiveness as a herbicide .
Chemical Reactions Analysis
Types of Reactions
Dichlorprop-sodium undergoes various chemical reactions, including:
Oxidation: The chlorine substituents on the aromatic ring can be exchanged by hydroxyl groups through photoxidation.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: UV irradiation in methanol and pH 5 buffer solutions.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced forms of the compound with altered chlorine content.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Dichlorprop-sodium has several scientific research applications:
Chemistry: Used as a model compound to study herbicide behavior and degradation in the environment.
Biology: Investigated for its effects on plant metabolism and microbial communities in the phyllosphere.
Medicine: Studied for its potential impact on human health and its residues in agricultural products.
Industry: Applied in the formulation of herbicides for agricultural and non-agricultural use.
Mechanism of Action
Dichlorprop-sodium acts as a synthetic auxin, mimicking natural plant hormones. It is absorbed through the leaves and translocated to the roots, where it disrupts normal plant growth processes. This disruption leads to uncontrolled growth, stem and leaf malformations, and eventually plant death . The molecular targets include auxin receptors and pathways involved in plant growth regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with similar applications and effects.
Uniqueness
Dichlorprop-sodium is unique due to its specific chemical structure, which allows for selective control of broad-leaved weeds while minimizing damage to crops. Its systemic action and effectiveness at low concentrations make it a valuable tool in weed management .
Properties
CAS No. |
39104-30-8 |
---|---|
Molecular Formula |
C9H7Cl2NaO3 |
Molecular Weight |
257.04 g/mol |
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
XWAFIZUTHLRWBE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
Origin of Product |
United States |
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